Cas no 2680882-08-8 (benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate)

Benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a synthetic intermediate with a benzazepine core, featuring a bromo substituent at the 7-position and a dimethylamino group at the 3-position. The benzyl carboxylate moiety enhances solubility and facilitates further functionalization. This compound is valuable in medicinal chemistry for the development of bioactive molecules, particularly in CNS-targeting pharmaceuticals, due to its structural resemblance to pharmacologically active benzazepines. The bromine atom offers a reactive site for cross-coupling reactions, enabling diverse derivatization. Its well-defined stereochemistry and purity make it suitable for research applications in drug discovery and mechanistic studies.
benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate structure
2680882-08-8 structure
商品名:benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
CAS番号:2680882-08-8
MF:C20H23BrN2O2
メガワット:403.312824487686
CID:5625288
PubChem ID:165932037

benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2680882-08-8
    • EN300-28303324
    • benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
    • インチ: 1S/C20H23BrN2O2/c1-22(2)18-10-8-16-12-17(21)9-11-19(16)23(13-18)20(24)25-14-15-6-4-3-5-7-15/h3-7,9,11-12,18H,8,10,13-14H2,1-2H3
    • InChIKey: JXXFQECQBHFZJV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)CCC(CN2C(=O)OCC1C=CC=CC=1)N(C)C

計算された属性

  • せいみつぶんしりょう: 402.09429g/mol
  • どういたいしつりょう: 402.09429g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 439
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28303324-0.1g
benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
2680882-08-8 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28303324-1.0g
benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
2680882-08-8 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28303324-0.25g
benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
2680882-08-8 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28303324-0.05g
benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
2680882-08-8 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28303324-0.5g
benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
2680882-08-8 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28303324-2.5g
benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
2680882-08-8 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28303324-5g
benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
2680882-08-8
5g
$3520.0 2023-09-07
Enamine
EN300-28303324-1g
benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
2680882-08-8
1g
$1214.0 2023-09-07
Enamine
EN300-28303324-5.0g
benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
2680882-08-8 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28303324-10g
benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
2680882-08-8
10g
$5221.0 2023-09-07

benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate 関連文献

benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylateに関する追加情報

Research Brief on Benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate (CAS: 2680882-08-8)

Benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate (CAS: 2680882-08-8) is a novel synthetic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzazepine core structure, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of therapeutics targeting central nervous system (CNS) disorders and other diseases. The presence of the bromo and dimethylamino functional groups in its structure suggests potential interactions with biological targets, making it a subject of intensive research.

Recent studies have focused on the synthesis and optimization of benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate, with particular emphasis on its role as a precursor in the development of small-molecule modulators for G protein-coupled receptors (GPCRs). Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and chiral resolution techniques, to achieve high yields and enantiomeric purity. These efforts are critical for ensuring the compound's suitability in downstream pharmacological applications.

In vitro and in vivo studies have explored the biological activity of this compound, revealing its potential as a modulator of neurotransmitter systems. Preliminary data indicate that benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate exhibits affinity for dopamine and serotonin receptors, suggesting its applicability in the treatment of psychiatric disorders such as schizophrenia and depression. Moreover, its bromo-substituted aromatic ring has been leveraged in further derivatization to create analogs with enhanced pharmacokinetic properties.

The compound's mechanism of action is currently under investigation, with hypotheses pointing to its ability to stabilize or disrupt receptor-ligand interactions. Structural-activity relationship (SAR) studies have been conducted to identify the critical pharmacophores responsible for its biological effects. These studies have highlighted the importance of the dimethylamino group in conferring selectivity and potency, while the benzyl carboxylate moiety appears to influence bioavailability and metabolic stability.

From a pharmaceutical development perspective, benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate has been incorporated into drug discovery pipelines targeting neurodegenerative diseases. Its scaffold has served as a foundation for the design of compounds with improved blood-brain barrier (BBB) penetration, a critical factor for CNS-targeted therapies. Recent patent filings indicate growing commercial interest in this compound, with several pharmaceutical companies exploring its utility in proprietary drug formulations.

Despite its promise, challenges remain in the development of benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate-based therapeutics. Issues such as metabolic instability and potential off-target effects necessitate further optimization. Researchers are actively investigating prodrug strategies and formulation technologies to address these limitations. Additionally, toxicological studies are underway to assess the compound's safety profile, a crucial step toward clinical translation.

In conclusion, benzyl 7-bromo-3-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate represents a compelling case study in modern medicinal chemistry. Its unique structural features and biological activity profile position it as a valuable tool for both basic research and drug development. As investigations continue, this compound may pave the way for novel therapeutic interventions in areas of unmet medical need. Future research directions include the exploration of its applications in other therapeutic areas and the development of more potent and selective derivatives.

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